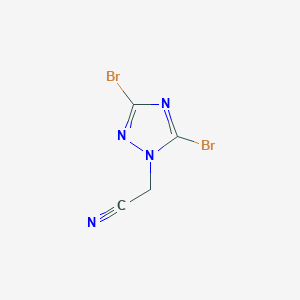

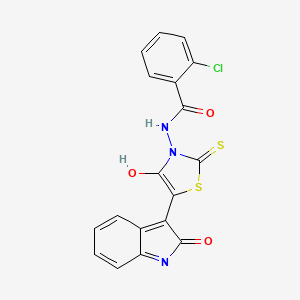

![molecular formula C16H22N2O3S B2697520 N-(4-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}phenyl)acetamide CAS No. 431894-62-1](/img/structure/B2697520.png)

N-(4-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}phenyl)acetamide” is a chemical compound with the molecular formula C16H22N2O3S . The average mass of this compound is 322.422 Da, and its monoisotopic mass is 322.135101 Da .

Molecular Structure Analysis

The molecular structure of “this compound” includes a cyclohexene ring attached to a sulfonamide group . The compound has a total of 3 hydrogen bond acceptors and 1 hydrogen bond donor .Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 475.7±38.0 °C at 760 mmHg, and a flash point of 241.5±26.8 °C . It has a molar refractivity of 80.7±0.3 cm3, a polar surface area of 38 Å2, and a molar volume of 259.0±3.0 cm3 .Scientific Research Applications

Electronic and Biological Interactions

Research by Bharathy et al. (2021) delves into the structural parameters, electron behavior, and biological properties of N-[4-(Ethylsulfamoyl)phenyl]acetamide. This study, conducted using the Gaussian 16 W DFT tool, analyzed the compound's electron localization functions and intramolecular interactions in different solvents. The research aimed to understand the reactivity of the compound and its potential for fungal and cancer activities through molecular docking studies (Bharathy et al., 2021).

Antimicrobial Properties

Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety to explore their use as antimicrobial agents. This study highlighted the potential of N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide derivatives in fighting bacterial and fungal infections, showcasing the versatility and antimicrobial efficacy of these compounds (Darwish et al., 2014).

Anticancer Activities

A study by Shukla et al. (2012) focused on the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors. These analogs, including variations of N-(4-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}phenyl)acetamide, demonstrated potential in attenuating the growth of lymphoma cells in vitro and in vivo, highlighting the compound's relevance in cancer research (Shukla et al., 2012).

Synthesis and Reactivity

Gouda (2014) reviewed the synthesis and reactions of 2-cyano-N-(4-sulfamoylphenyl) acetamide as a versatile building block for generating polyfunctionalized heterocyclic compounds. This comprehensive overview provides insights into the compound's utility in synthesizing various heterocycles, illustrating its significance in medicinal chemistry and drug development (Gouda, 2014).

properties

IUPAC Name |

N-[4-[2-(cyclohexen-1-yl)ethylsulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S/c1-13(19)18-15-7-9-16(10-8-15)22(20,21)17-12-11-14-5-3-2-4-6-14/h5,7-10,17H,2-4,6,11-12H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZMQWQDHASURRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzothiazol-2-yl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2697441.png)

![Ethyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]propanoate;hydrochloride](/img/structure/B2697443.png)

![N-(2,4-difluorophenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2697449.png)

![1-(Prop-2-yn-1-yl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B2697450.png)

![2,5-dichloro-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2697451.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2697452.png)

![Ethyl 6-[4-(dimethylamino)phenyl]-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2697453.png)

![N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide](/img/structure/B2697456.png)